molecular formula C12H12BrNO2 B2664845 7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 1694132-58-5

7-Bromo-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No.: B2664845
CAS No.: 1694132-58-5
M. Wt: 282.137
InChI Key: QGABJZKATUVAQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one is a spirocyclic compound that features a unique structural motif combining an indole and an oxane ring system. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the 1,3-dipolar cycloaddition approach, which involves the reaction of an indole derivative with a suitable dipolarophile under controlled conditions . This method allows for the formation of the spirocyclic ring system with high stereoselectivity.

Industrial Production Methods

Industrial production of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one may involve continuous flow synthesis techniques, which offer advantages such as increased efficiency, scalability, and reduced reaction times . These methods often utilize biobased building blocks and green chemistry principles to achieve sustainable and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the spirocyclic structure into more reduced forms.

    Substitution: Halogen substitution reactions can introduce different functional groups at the bromine position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, oxindoles, and other spirocyclic compounds with modified functional groups .

Scientific Research Applications

7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s unique spirocyclic structure allows it to fit into binding sites with high specificity, enhancing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[indoline-succinimides]
  • Spiro[indole-pyrrolo-succinimides]
  • Spiro[indole-pyrido-succinimides]

Uniqueness

Compared to similar compounds, 7-Bromo-1H-spiro[indole-3,4’-oxane]-2-one stands out due to its bromine substitution, which can significantly influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

7-bromospiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c13-9-3-1-2-8-10(9)14-11(15)12(8)4-6-16-7-5-12/h1-3H,4-7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGABJZKATUVAQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C(=CC=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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